molecular formula C8H12N2O2 B13321119 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole

Katalognummer: B13321119
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: BNKTYTHQQIKBLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole is a synthetic organic compound with the molecular formula C8H12N2O2 It is characterized by the presence of an azetidine ring, an oxazole ring, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole typically involves the reaction of azetidine derivatives with oxazole precursors. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl oxazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced azetidine-oxazole compounds, and various substituted azetidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: Similar in structure but contains a cyclopropyl group instead of a methyl group.

    3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole hydrochloride: The hydrochloride salt form of the compound.

    4-[(Azetidin-3-yloxy)methyl]pyridine: Contains a pyridine ring instead of an oxazole ring .

Uniqueness

This compound is unique due to its specific combination of an azetidine ring and an oxazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-(azetidin-3-yloxymethyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C8H12N2O2/c1-6-2-7(10-12-6)5-11-8-3-9-4-8/h2,8-9H,3-5H2,1H3

InChI-Schlüssel

BNKTYTHQQIKBLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)COC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.